molecular formula C8H9BrO2S B8310704 Ethyl 4-bromo-2-thiopheneacetate CAS No. 222554-12-3

Ethyl 4-bromo-2-thiopheneacetate

Cat. No.: B8310704
CAS No.: 222554-12-3
M. Wt: 249.13 g/mol
InChI Key: VKABVYIWRRNWEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-bromo-2-thiopheneacetate is an organobromine compound featuring a thiophene ring substituted with a bromine atom at the 4-position and an ethyl ester group at the 2-position. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the thiophene moiety contributes to electronic conjugation, making it valuable in polymer chemistry .

Properties

CAS No.

222554-12-3

Molecular Formula

C8H9BrO2S

Molecular Weight

249.13 g/mol

IUPAC Name

ethyl 2-(4-bromothiophen-2-yl)acetate

InChI

InChI=1S/C8H9BrO2S/c1-2-11-8(10)4-7-3-6(9)5-12-7/h3,5H,2,4H2,1H3

InChI Key

VKABVYIWRRNWEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=CS1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Ethyl 4-bromo-2-thiopheneacetate with structurally related brominated esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound* C₈H₉BrO₂S 249.13 Not reported Thiophene, Bromine, Ester
Ethyl 4-bromophenylacetate C₁₀H₁₁BrO₂ 243.1 29–33 Benzene, Bromine, Ester
Ethyl 2-(4-bromophenyl)-2-oxoacetate C₁₀H₉BrO₃ 257.08 Not reported Benzene, Bromine, Oxo, Ester
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate C₁₁H₁₄BrNO₃ 312.14 Not reported Benzene, Bromine, Amino, Methoxy, Ester

*Inferred data based on structural analogs.

Key Observations :

  • Aromatic Core : Replacing thiophene with benzene (e.g., Ethyl 4-bromophenylacetate) reduces sulfur’s electron-rich character, altering reactivity in Suzuki-Miyaura couplings .
  • Amino and Methoxy Groups: Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate exhibits enhanced bioactivity due to the amino group’s nucleophilicity and methoxy’s electron-donating effects .

Bioactivity and Functional Group Impact

  • Antimicrobial Activity : Thiophene derivatives (e.g., 1,3,4-oxadiazoles in ) show enhanced antimicrobial properties compared to purely phenyl-based compounds, attributed to sulfur’s electronegativity .
  • Solubility and Bioavailability: Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate’s amino group improves water solubility, a critical factor in drug design .

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